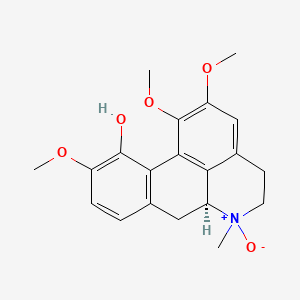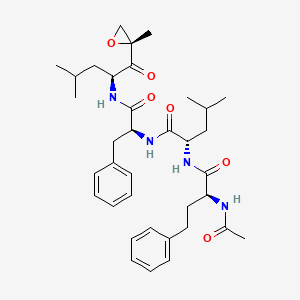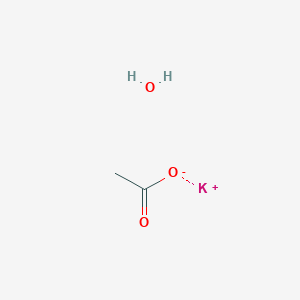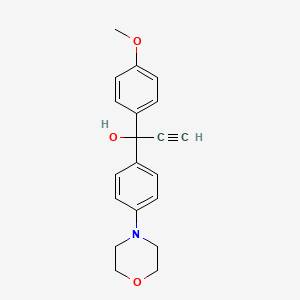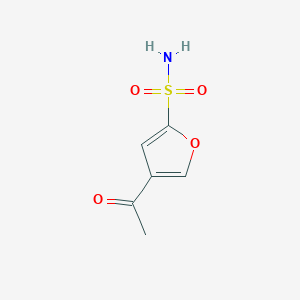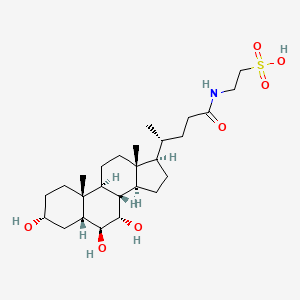
N-(3alpha,6beta,7alpha-trihydroxy-5beta-cholan-24-oyl)-taurine
Vue d'ensemble
Description
N-(3alpha,6beta,7alpha-trihydroxy-5beta-cholan-24-oyl)-taurine, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid that plays an important role in the digestion and absorption of dietary fats. It is synthesized in the liver and secreted into the small intestine, where it emulsifies fats and facilitates their absorption into the bloodstream. TCDCA has also been found to have various physiological effects, including anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
Taurine's Cytoprotective Activities
Taurine, a β-amino acid, has been extensively studied for its diverse cytoprotective activities. It is considered a semi-essential nutrient in humans, playing crucial roles in cellular health. Taurine's efficacy as a therapeutic agent spans across various conditions, including muscle disorders, central nervous system ailments, cardiovascular diseases, mitochondrial diseases like MELAS, diabetes, and inflammatory diseases such as arthritis. The underlying functions supporting these therapeutic actions include antioxidation, regulation of energy metabolism, gene expression, ER stress, neuromodulation, quality control, and calcium homeostasis (Schaffer & Kim, 2018).
Cardiovascular Health Benefits
Taurine demonstrates significant potential in improving cardiovascular health. Its biological actions include protection against ischemia-reperfusion injury, modulation of intracellular calcium concentration, and exerting antioxidant, antiatherogenic, and blood pressure-lowering effects. These actions suggest taurine's utility in managing congestive heart failure, hypertension, ischemic heart disease, atherosclerosis, and diabetic cardiomyopathy (Xu et al., 2008).
Role in Diabetes and Its Complications
Taurine has shown promise in the treatment of diabetes and its complications, including oxidative stress management, glycemic control, and protection against diabetic neuropathy, retinopathy, and nephropathy. It modifies glucose levels, improves insulin secretion, and addresses hyperglycemia through various pathways, such as the advanced glycation end-product pathway and the PI3-kinase/AKT pathway (Inam-u-llah et al., 2018).
Antioxidant and Anti-inflammatory Properties
Taurine's role extends to acting as a potent antioxidant and anti-inflammatory agent. It is instrumental in combating oxidative stress by maintaining electron transport chain functionality, upregulating antioxidant responses, and stabilizing cell membranes. These properties make taurine a candidate for mitigating the effects of environmental toxins and drug-induced organ pathophysiology across various models (Das, Roy, & Sil, 2012).
Cognitive and Neurological Effects
Emerging research highlights taurine's positive impact on cognitive and neurological functions. It is associated with improved cognitive performance in various physiological and pathological states, including aging and Alzheimer's disease. Taurine supplementation has shown efficacy in enhancing cognitive function, although its exact mechanisms require further exploration (Chen et al., 2019).
Mécanisme D'action
Target of Action
The primary target of Tauro-alpha-muricholic acid (T-alpha-MCA) is the Farnesoid X receptor (FXR) . FXR is a part of the nuclear receptor superfamily and plays a key role in the regulation of a wide range of metabolic pathways .
Mode of Action
T-alpha-MCA is known to be a reversible and competitive antagonist of the Farnesoid X receptor (FXR) . It activates FXR, which is involved in the regulation of bile acid synthesis, metabolism, and transport .
Biochemical Pathways
T-alpha-MCA, as a bile acid, belongs to a class of compounds that are synthesized in the liver and play an important role in the digestive process . It is involved in the regulation of bile acid synthesis, metabolism, and transport through its interaction with FXR . The activation of FXR by T-alpha-MCA influences the diversity of bile acids in the mammalian gut .
Pharmacokinetics
As a bile acid, it is synthesized in the liver and plays a crucial role in the digestive process
Result of Action
The activation of FXR by T-alpha-MCA regulates bile acid synthesis, metabolism, and transport . This regulation can have various downstream effects, including influencing the diversity of bile acids in the mammalian gut .
Action Environment
Environmental factors can influence the action, efficacy, and stability of T-alpha-MCA. For instance, the gut microbiome can affect the levels of T-alpha-MCA, thereby influencing its action . .
Analyse Biochimique
Biochemical Properties
Tauro-alpha-muricholic acid activates Farni X receptors (FXR), which are involved in the regulation of bile acid synthesis, metabolism, and transport . This interaction with FXR suggests that Tauro-alpha-muricholic acid may have a significant role in biochemical reactions involving bile acid regulation .
Molecular Mechanism
The molecular mechanism of Tauro-alpha-muricholic acid is largely tied to its activation of FXR. By activating this receptor, Tauro-alpha-muricholic acid can influence bile acid synthesis, metabolism, and transport .
Metabolic Pathways
Tauro-alpha-muricholic acid is involved in the metabolic pathway of bile acid synthesis, metabolism, and transport, through its activation of FXR
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QQXJNSDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



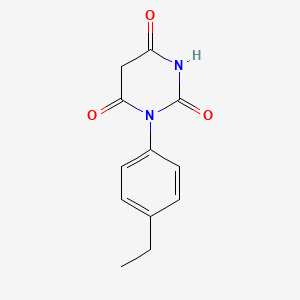
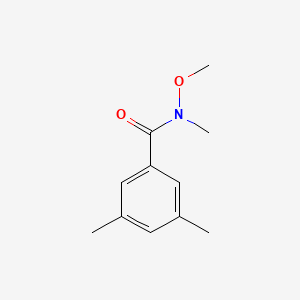


![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)
![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)

